molecular formula C11H16ClN3 B1461479 6-chloro-N-cycloheptylpyridazin-3-amine CAS No. 1098343-77-1

6-chloro-N-cycloheptylpyridazin-3-amine

Cat. No. B1461479
CAS RN: 1098343-77-1
M. Wt: 225.72 g/mol
InChI Key: RSMHZXXHFBUAFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 6-chloro-N-cycloheptylpyridazin-3-amine is 1S/C11H16ClN3/c12-10-7-8-11(15-14-10)13-9-5-3-2-4-6-9/h7-9H,2-6H2,(H,13,15) .

Scientific Research Applications

Antifungal Applications

Pyridazine derivatives, including compounds like 6-chloro-N-cycloheptylpyridazin-3-amine, have been identified to possess significant antifungal properties . These compounds can be synthesized and modified to enhance their efficacy against various fungal pathogens. They hold potential in developing new antifungal agents that could be used in medical treatments or as preservatives in industries where fungal contamination is a concern.

Agricultural Chemical Research

In agriculture, pyridazine derivatives are explored for their potential as plant growth regulators and crop protection agents . The modification of these compounds can lead to the development of new pesticides or herbicides with improved safety profiles and effectiveness, contributing to sustainable agricultural practices.

Medicinal Chemistry

While specific data on the medicinal applications of 6-chloro-N-cycloheptylpyridazin-3-amine is not readily available, related compounds have been studied for their therapeutic potential . Research in this area could lead to the discovery of novel drugs with this compound as a key ingredient, particularly in the fields of neurology, oncology, or as part of combination therapies.

Material Science

The chemical properties of pyridazine derivatives make them candidates for creating specialty polymers or coatings . These materials could have unique characteristics such as enhanced durability, resistance to environmental factors, or specialized conductivity, which can be valuable in various industrial applications.

Environmental Remediation

Compounds like 6-chloro-N-cycloheptylpyridazin-3-amine could be utilized in environmental remediation efforts . Their chemical structure might allow them to bind with pollutants or facilitate the breakdown of hazardous substances, aiding in the cleanup of contaminated sites.

Analytical Chemistry

In analytical chemistry, such compounds can be used as reagents or indicators . They might react with specific substances, allowing for the detection or quantification of those substances in complex mixtures, which is crucial in environmental monitoring and quality control processes.

Biochemical Research

This compound could serve as a molecular probe or a building block in biochemical research . It might interact with biological macromolecules, helping to elucidate their structure or function, or be used to synthesize larger, more complex compounds for various studies.

Nanotechnology

Finally, the unique reactive nature of pyridazine derivatives could make them suitable for creating nanoscale materials . These materials could have applications in electronics, photonics, or as carriers for drug delivery systems.

Safety and Hazards

While specific safety and hazard information for 6-chloro-N-cycloheptylpyridazin-3-amine is not available, general precautions should be taken while handling it, such as avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-chloro-N-cycloheptylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c12-10-7-8-11(15-14-10)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMHZXXHFBUAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-cycloheptylpyridazin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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